methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine to form the imidazo[4,5-c]pyridine core. This intermediate is then coupled with methyl 3-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the imidazo[4,5-c]pyridine core.
4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Shares the imidazo[4,5-c]pyridine core but differs in functional groups.
Uniqueness
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoate ester with an imidazo[4,5-c]pyridine core, providing distinct chemical and biological properties .
Biological Activity
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential biological activity. This article aims to provide a detailed overview of its biological activities based on available research findings.
- Molecular Formula : C24H26N4O6
- Molecular Weight : 466.5 g/mol
- CAS Number : 1219555-70-0
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical cellular processes. The exact mechanisms remain under investigation but could involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : Preliminary data suggest that compounds in this class may exhibit high oral bioavailability (56-109%) .
- Toxicity Studies : Toxicity assessments indicate that adverse effects were noted at higher doses (100 mg/kg), which is essential for determining safe dosage levels in clinical applications .
Data Table of Biological Activities
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of methyl derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations.
- The presence of the methoxyphenyl group was identified as a key structural feature contributing to enhanced activity.
-
Pharmacokinetic Analysis :
- Research involving oral and intravenous administration in animal models revealed comparable systemic exposure across routes, emphasizing the compound's potential for effective delivery methods in therapeutic settings.
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O5/c1-30-17-10-15(11-18(12-17)31-2)21-20-19(24-13-25-20)7-8-27(21)23(29)26-16-6-4-5-14(9-16)22(28)32-3/h4-6,9-13,21H,7-8H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
QDMBRXBLALYGLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3)OC |
Origin of Product |
United States |
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